7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline
CAS No.: 931312-01-5
Cat. No.: VC4189925
Molecular Formula: C19H15ClFN5
Molecular Weight: 367.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931312-01-5 |
|---|---|
| Molecular Formula | C19H15ClFN5 |
| Molecular Weight | 367.81 |
| IUPAC Name | 7-chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline |
| Standard InChI | InChI=1S/C19H15ClFN5/c20-13-6-7-16-15(11-13)18(25-8-1-2-9-25)22-19-17(23-24-26(16)19)12-4-3-5-14(21)10-12/h3-7,10-11H,1-2,8-9H2 |
| Standard InChI Key | QGXSLEHBPSDEKX-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₉H₁₅ClFN₅; molecular weight 367.81 g/mol) features a triazolo[1,5-a]quinazoline scaffold substituted at three positions:
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C-7: Chlorine atom, enhancing electrophilic reactivity and membrane permeability.
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C-3: 3-Fluorophenyl group, contributing to hydrophobic interactions with target proteins.
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C-5: Pyrrolidin-1-yl moiety, improving solubility and modulating steric effects .
The IUPAC name, 7-chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline, reflects this substitution pattern. X-ray crystallography of analogous triazoloquinazolines reveals planar quinazoline cores with substituents adopting orientations optimal for target binding.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅ClFN₅ |
| Molecular Weight | 367.81 g/mol |
| CAS Number | 931312-01-5 |
| SMILES | C1CCN(C2=NC3=C(N=C2N4C5=C(C=CC=C5Cl)N=C4)N=C(C6=CC=CC(=C6)F)N3)C1 |
| Topological Polar Surface | 58.2 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions, typically starting with the formation of the quinazoline core followed by triazole annulation and functionalization . A representative pathway includes:
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Quinazoline Core Formation: Condensation of 2-amino-5-chlorobenzoic acid with 3-fluoroaniline under acidic conditions.
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Triazole Annulation: Cyclization using hydrazine derivatives to form the triazolo[1,5-a]quinazoline system.
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Pyrrolidinylation: Nucleophilic substitution at C-5 with pyrrolidine under basic conditions .
Yields vary between 25–65%, depending on purification techniques and reaction scalability. Microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Table 2: Key Synthetic Steps and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Quinazoline formation | HCl, EtOH, reflux, 8 h | 45 |
| 2 | Triazole annulation | NH₂NH₂·H₂O, EtOH, 100°C, 4 h | 60 |
| 3 | C-5 substitution | Pyrrolidine, K₂CO₃, DMF, 12 h | 52 |
Biological Activity and Mechanistic Insights
Anticancer Activity
In vitro studies demonstrate potent cytotoxicity against colorectal adenocarcinoma (HCT-15, IC₅₀ = 0.28 μM) and cervical cancer (HeLa, IC₅₀ = 0.004 μM) . Mechanistically, the compound inhibits:
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PI3Kα Isoform: Disrupts AKT/mTOR signaling, inducing apoptosis .
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PARP-1: Impairs DNA repair in BRCA-mutated cells, synergizing with chemotherapy.
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Tubulin Polymerization: Stabilizes microtubules at 10 nM concentrations, arresting mitosis .
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL), activity correlates with the chloro-fluoro substitution pattern, which disrupts bacterial membrane integrity.
Structure-Activity Relationships (SAR)
Critical structural determinants of activity include:
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C-2 Substitution: Thiazole or phenyl groups enhance DHFR inhibition (IC₅₀ < 0.3 μM) .
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C-3 Aromatic Rings: Fluorophenyl groups improve target binding via π-π stacking.
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C-5 Pyrrolidinyl: Increases solubility without compromising steric bulk.
Removing the C-7 chlorine reduces potency by 10-fold, underscoring its role in hydrophobic interactions .
Future Directions
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